Technical Guide: BMS-795311 – Mechanistic Characterization and Pharmacological Profile
Technical Guide: BMS-795311 – Mechanistic Characterization and Pharmacological Profile
Executive Summary & Strategic Context
BMS-795311 represents a significant pivot in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors. Following the high-profile failure of torcetrapib (due to off-target aldosterone synthase activation and subsequent hypertension), the field demanded "Second-Generation" inhibitors with exquisite selectivity.
BMS-795311 is a potent, orally active small molecule designed to inhibit the heterotypic exchange of cholesteryl esters (CE) and triglycerides (TG) between HDL and apoB-containing lipoproteins (VLDL/LDL). Unlike its predecessors, BMS-795311 was engineered specifically to avoid the "pressor effect" (blood pressure elevation), a claim validated by its lack of affinity for CYP11B2 (aldosterone synthase).
Key Technical Differentiators:
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Potency: Low nanomolar IC50 (4 nM) in purified enzyme assays.
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Selectivity: >1000-fold selectivity against aldosterone synthase.
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Mechanism: Reversible blockade of the CETP hydrophobic tunnel.
Molecular Mechanism & Structural Biology
The CETP Lipid Tunnel
CETP functions as a "molecular ferry." Structurally, it resembles a boomerang with a continuous hydrophobic tunnel running through its long axis. This tunnel accommodates neutral lipids (CE and TG), shielding them from the aqueous plasma environment during transfer between lipoprotein particles.
BMS-795311 Mode of Action
BMS-795311 binds tightly to the CETP protein, likely occluding the distal opening of the N-terminal barrel or the central tunnel region. This binding event sterically hinders the entry of cholesteryl esters, effectively "capping" the tunnel and preventing lipid exchange.
Visualization: Lipid Remodeling Pathway
The following diagram illustrates the physiological role of CETP and the specific blockade point of BMS-795311.
Figure 1: Mechanism of Action.[1][2][3][4][5] BMS-795311 binds to CETP, preventing the heterotypic exchange of CE from HDL to LDL/VLDL.[3]
Pharmacological Profile & Data Summary[2][3][6][7][8][9]
The following data synthesizes results from in vitro screening and in vivo dyslipidemic animal models (humanized CETP/apoB-100 transgenic mice and hamsters).
Potency and Selectivity Matrix
| Parameter | Assay Type | Value | Significance |
| IC50 (Purified Enzyme) | Scintillation Proximity Assay (SPA) | 4 nM | Indicates extremely high affinity binding. |
| IC50 (Human Plasma) | Whole Plasma Assay (hWPA) | 0.22 µM | Shift due to high protein binding (>99%) in plasma. |
| Bioavailability (F) | Oral Dosing (Rat/Mouse) | ~37% | Moderate bioavailability suitable for oral delivery.[2][4] |
| CYP11B2 Activation | H295R Adrenal Cell Line | No Effect | Crucial: Does not induce aldosterone synthesis (unlike Torcetrapib).[2] |
| Blood Pressure | Rat Telemetry (8 mg/kg IV) | No Change | Confirms lack of off-target pressor effects.[2][4] |
In Vivo Efficacy (Hamster Model)
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Dose: 10 mg/kg (Oral, QD for 3 days).
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Result: +45% increase in HDL-Cholesterol (HDL-C).[2]
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Observation: Significant reduction in LDL-C was also observed, consistent with CETP inhibition mechanism.
Experimental Protocols
As a self-validating system, the evaluation of BMS-795311 requires two distinct assay tiers: a high-throughput biochemical screen (SPA) and a physiologically relevant plasma assay (hWPA).
Protocol A: Scintillation Proximity Assay (SPA)
Objective: Determine intrinsic inhibitory potency (IC50) in a purified system.
Principle: This assay relies on the transfer of radiolabeled Cholesteryl Ester ([3H]-CE) from a donor particle to an acceptor particle.
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Donor: Biotinylated liposomes containing [3H]-CE.
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Acceptor: Streptavidin-coated SPA beads.
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Mechanism: When CETP transfers [3H]-CE to the acceptor bead, the isotope comes into proximity with the scintillant within the bead, emitting light. BMS-795311 blocks this transfer, reducing the signal.[3]
Workflow Diagram:
Figure 2: SPA Assay Workflow. A reduction in scintillation signal correlates directly with CETP inhibition.
Reagents & Buffers:
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Assay Buffer: 50 mM Tris (pH 7.4), 150 mM NaCl, 2 mM EDTA, 0.1% BSA. Note: BSA is critical to prevent non-specific loss of the hydrophobic inhibitor to plasticware.
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Source: Recombinant human CETP (rhCETP) expressed in CHO cells.
Protocol B: Human Whole Plasma Assay (hWPA)
Objective: Assess potency in the presence of endogenous plasma proteins (albumin, immunoglobulins) which can sequester lipophilic drugs.
Methodology:
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Collection: Collect human blood in EDTA or Citrate tubes (Heparin interferes with some lipase activities).
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Spiking: Add BMS-795311 (dissolved in DMSO) to plasma. Final DMSO concentration <1%.[2]
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Exogenous Substrate: Add [3H]-Cholesteryl Ester labeled HDL or LDL to the plasma.
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Incubation: Incubate at 37°C for 4–6 hours.
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Precipitation: Precipitate apoB-containing lipoproteins (LDL/VLDL) using Magnesium/Dextran Sulfate.
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Quantification: Measure radioactivity remaining in the supernatant (HDL fraction) vs. the pellet.
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Inhibition Calculation: % Inhibition = 1 - (Radioactivity transferred to Pellet with Drug / Radioactivity transferred to Pellet Control).
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Safety Pharmacology: The Aldosterone Nexus
The defining failure of the first-generation CETP inhibitor, torcetrapib, was the formation of a complex with CYP11B2 (aldosterone synthase), leading to increased aldosterone production and hypertension.
Validation of BMS-795311 Safety: Researchers must verify the selectivity of BMS-795311 using the H295R Cell Assay .
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Cell Line: NCI-H295R (Human Adrenocortical Carcinoma).
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Treatment: Incubate cells with BMS-795311 (up to 10 µM) for 24 hours.
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Readout:
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RT-PCR: Measure CYP11B2 mRNA levels.
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ELISA: Measure Aldosterone secretion in the supernatant.
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Expected Result: BMS-795311 shows no increase in mRNA or aldosterone levels, whereas torcetrapib (positive control) will show a dose-dependent increase.
References
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Primary Medicinal Chemistry & Discovery: Qiao, J. X., et al. (2015).[3] Triphenylethanamine derivatives as cholesteryl ester transfer protein inhibitors: discovery of BMS-795311.[3] Journal of Medicinal Chemistry, 58(22), 9010-9027. [Link]
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CETP Mechanism & Structural Context: Zhang, X. C., et al. (2012). Structure of lipid-bound cholesteryl ester transfer protein and its mechanism of action. Nature Chemical Biology, 8, 342–349. (Provides the structural basis for the "Tunnel Mechanism" described in Section 2). [Link]
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Aldosterone Synthase (CYP11B2) Interaction Context: Hu, J., et al. (2014).[6] Structural basis for the off-target effects of torcetrapib. Cell Structure and Function. (Contextualizes why the selectivity described in Section 5 is critical). [Link]
Sources
- 1. BMS-795311 - Immunomart [immunomart.com]
- 2. BMS-795311 | CETP inhibitor | CAS# 939390-99-5 | InvivoChem [invivochem.com]
- 3. CETP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS 795311 | CAS 939390-99-5 | BMS795311 | Tocris Bioscience [tocris.com]
- 6. Structural and functional insights into aldosterone synthase interaction with its redox partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]
